Diisopropyl malonate

Description

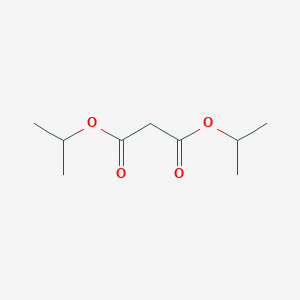

Diisopropyl malonate (CAS: 13195-64-7; molecular formula: C₉H₁₆O₄; molecular weight: 188.22 g/mol) is a diester derivative of malonic acid, characterized by two isopropyl ester groups. It is a colorless to yellowish liquid with a boiling point of 207°C and a density of 1.018 g/cm³ . Its primary applications include use as a synthetic intermediate in pharmaceuticals, agrochemicals, and polymer chemistry, particularly in one-component coating compositions due to its ability to block polyisocyanates and enhance shelf stability . It also serves as an acylating agent in enzymatic kinetic resolutions of chiral amines, demonstrating high enantioselectivity .

Properties

IUPAC Name |

dipropan-2-yl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(2)12-8(10)5-9(11)13-7(3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVSDVDFJFKYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157276 | |

| Record name | Diisopropyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13195-64-7 | |

| Record name | Diisopropyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13195-64-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diisopropyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HB78DQ4ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of diisopropyl malonate typically involves the esterification of malonic acid with isopropyl alcohol. One common method includes using cyanoacetic acid as a raw material, followed by acid hydrolysis with sulfuric acid to generate an acid hydrolysis solution. Isopropyl alcohol is then added to perform the esterification reaction. The solution is divided into an upper layer and a lower layer after the reaction is completed. The upper layer undergoes a secondary esterification reaction using reactive distillation, followed by neutralization and purification to obtain this compound .

Industrial Production Methods: In industrial settings, the process is optimized to avoid the decomposition of cyanoacetic acid and to prevent the use of other organic solvents. The use of isopropyl alcohol is maximized by recycling and reusing it in the esterification reactions, which improves the overall yield of the product .

Chemical Reactions Analysis

Types of Reactions: Diisopropyl malonate can undergo various chemical transformations, including:

Ester Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and an acid or base catalyst.

Decarboxylation: This reaction involves the removal of a carboxyl group, typically under heat.

Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

Common Reagents and Conditions:

Ester Hydrolysis: Typically performed with water and an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Decarboxylation: Often requires heating the compound to high temperatures.

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products:

Ester Hydrolysis: Produces malonic acid and isopropyl alcohol.

Decarboxylation: Produces isopropyl acetate and carbon dioxide.

Nucleophilic Substitution: Produces various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Acylating Agent in Kinetic Resolution

Diisopropyl malonate has been extensively studied as an acylating agent in the kinetic resolution of racemic amines. A study demonstrated its effectiveness when used with various chiral aliphatic and aromatic primary amines. The results showed that this compound facilitated the formation of (R)-amides with high enantiomeric excess and moderate to excellent yields under mild conditions.

Case Study: Kinetic Resolution of Racemic Amines

| Amines Tested | Conversion (%) | Yield of (R)-Amides (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| (±)-2-aminoheptane | 50.0 | 31 | 98.5 |

| (±)-1-methoxy-2-propylamine | 52.1 | 25 | 92.0 |

| (±)-1-phenylethylamine | 45.0 | 49 | 99.9 |

| (±)-4-phenylbutan-2-amine | 47.0 | 30 | 98.5 |

This study concluded that this compound is a robust acylating agent for lipase-catalyzed kinetic resolutions, expanding the options for synthesizing chiral amines in pharmaceutical applications .

Cardioprotection

Ischemia-Selective Cardioprotection

Recent research has highlighted the cardioprotective properties of this compound during ischemia/reperfusion injury. The compound was found to be effective when administered at the time of reperfusion, significantly reducing cardiac damage.

Biocatalysis

Potential in Biocatalytic Processes

This compound's role in biocatalysis has garnered attention due to its ability to serve as a substrate for microbial metabolism. Research on Rhodopseudomonas palustris indicated that this bacterium can utilize malonate as a carbon source, which may lead to the production of valuable compounds through engineered pathways.

Biocatalytic Applications

- Building Block for Bioproducts : Malonate can be transformed into various bioengineering applications, potentially leading to the synthesis of compounds with odd numbers of carbons.

- Biocatalyst Efficiency : Although growth on malonate is slow, Rhodopseudomonas palustris shows promise as a biocatalyst for producing value-added compounds by diverting resources from rapid growth to product synthesis .

Mechanism of Action

The mechanism of action of diisopropyl malonate involves its role as a reagent in various chemical reactions. It acts as an acylating agent in the kinetic resolution of chiral amines, catalyzed by lipase B from Candida antarctica. The compound undergoes acylation, esterification, and transesterification reactions, facilitated by its ester functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonate esters share a common core structure (propanedioic acid diester) but differ in ester substituents, which critically influence their physical properties, reactivity, and applications. Below is a comparative analysis of diisopropyl malonate with structurally analogous compounds:

Structural and Functional Differences

Reactivity and Performance

- Steric Effects : this compound’s isopropyl groups impart significant steric hindrance, reducing its reactivity in nucleophilic substitutions compared to diethyl malonate. For example, in enantioselective cyclopropanation, this compound yielded lower enantiomeric excess (ee) compared to diethyl malonate (40% vs. 69%) . However, its bulkiness enhances selectivity in enzymatic acylations, achieving >99% ee in lipase-catalyzed kinetic resolutions .

- Solubility and Stability: this compound’s lower polarity (vs. dibenzyl or diphenyl malonates) makes it suitable for reactions in non-polar solvents like dichloromethane (DCM) . Its stability under argon/nitrogen atmospheres is critical for azaindoline synthesis .

- Catalytic Efficiency: In Knoevenagel condensations, this compound provided moderate yields (69%) compared to diethyl malonate (94%), likely due to slower enolate formation .

Key Research Findings

- Enzymatic Applications: Lipase B from Candida antarctica efficiently utilizes this compound for acylating chiral amines (e.g., 2-aminoheptane), achieving >99% ee .

- Polymer Chemistry : Blocking polyisocyanates with this compound enhances the mechanical properties of one-component coatings, attributed to its controlled release of isocyanate groups .

- Thermal Stability : Di-tert-butyl malonate outperforms this compound in high-temperature reactions due to its robust tert-butyl groups .

Biological Activity

Diisopropyl malonate (DIM) is a diester derived from malonic acid, notable for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its role as an acylating agent, its protective effects in various models of injury, and its potential therapeutic applications.

This compound is synthesized through the esterification of malonic acid with isopropanol. The reaction typically involves the use of catalytic acids to facilitate the formation of the diester. This compound is characterized by its ability to serve as a versatile acylating agent in various chemical reactions, particularly in the kinetic resolution of racemic amines.

1. Kinetic Resolution of Racemic Amines

This compound has been investigated as an acylating agent in the kinetic resolution of racemic amines. A study demonstrated that it effectively acylated several racemic amines, yielding optically active products with high enantiomeric excess (ee). The results are summarized in the following table:

| Racemic Amine | Conversion (%) | Yield (%) | ee (R) (%) | ee (S) (%) | E Value |

|---|---|---|---|---|---|

| (±)-2-aminoheptane | 50.0 | 31 | 98.5 | 98.7 | >200 |

| (±)-1-methoxy-2-propylamine | 52.1 | 25 | 92.0 | 99.9 | >100 |

| (±)-1-phenylethylamine | 45.0 | 49 | 99.9 | 81.5 | >200 |

| (±)-4-phenylbutan-2-amine | 47.0 | 30 | 98.5 | 87.5 | >200 |

This study highlights this compound's efficiency as an acylating agent, achieving moderate to excellent yields under mild conditions, which is significant for synthetic organic chemistry .

2. Protective Effects Against Ischemia/Reperfusion Injury

This compound has shown protective effects in models of ischemia/reperfusion (I/R) injury, particularly in cardiac tissues. Research indicates that derivatives of malonate can inhibit mitochondrial reactive oxygen species (ROS) production during succinate oxidation, thereby offering protection against oxidative stress associated with I/R injury.

In a mouse model of acute myocardial infarction, a malonate prodrug demonstrated rapid hydrolysis and effective delivery of malonate to cells, significantly reducing cardiac damage . The findings suggest that this compound and its derivatives could be developed as therapeutic agents for cardiac protection.

Case Study: Malotilate

Malotilate, a compound related to this compound, was studied for its hepatoprotective effects against various hepatotoxins in animal models. It was found to suppress liver injury markers significantly, suggesting that compounds derived from this compound may have potential applications in liver protection .

Q & A

Basic: What are the critical safety protocols for handling diisopropyl malonate in laboratory settings?

Answer:

this compound requires strict adherence to safety measures due to its sensitivity to moisture and potential irritant properties:

- Storage : Store in tightly sealed containers in dry, well-ventilated areas. Avoid exposure to humidity, heat, and oxidizing agents .

- Personal Protective Equipment (PPE) :

- Ventilation : Use fume hoods to minimize inhalation of vapors. Respiratory protection (e.g., NIOSH-approved masks) is advised if ventilation is insufficient .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Basic: How is this compound synthesized, and what factors influence yield?

Answer:

A common synthesis route involves esterification of malonic acid with isopropanol under acidic catalysis:

Procedure : React malonic acid with excess isopropanol in the presence of concentrated sulfuric acid.

Key Parameters :

- Molar Ratio : A 1:2.5 molar ratio of malonic acid to isopropanol optimizes ester formation .

- Temperature : Maintain 60–70°C to drive the reaction while avoiding decomposition.

- Purification : Distill under reduced pressure (b.p. 93–95°C at 12 mmHg) to isolate the product .

Yield Challenges : Moisture contamination hydrolyzes the ester, reducing yield. Anhydrous conditions and molecular sieves improve efficiency .

Basic: What physical properties of this compound are critical for experimental design?

Answer:

Advanced: How does this compound enable enantioselective acylations in enzymatic kinetic resolutions?

Answer:

this compound acts as an acyl donor in lipase-catalyzed reactions due to its reactivity and steric profile:

- Mechanism : Candida antarctica lipase B (CaLB) selectively transfers the acyl group to one enantiomer of racemic amines, forming amides (e.g., (R)-3a-d) with >90% enantiomeric excess .

- Optimization Factors :

- Solvent : Use toluene or THF for optimal enzyme activity and substrate solubility .

- Temperature : 25–40°C balances reaction rate and enzyme stability.

- Molar Ratio : A 1.2:1 ratio of this compound to amine minimizes unreacted starting material .

Applications : Synthesize chiral intermediates for pharmaceuticals (e.g., β-blockers) .

Advanced: What statistical methods resolve contradictions in experimental data involving this compound?

Answer:

- ANOVA : Used to analyze multifactorial data (e.g., malonate/no-malonate effects across experimental groups). For example, a two-factor ANOVA isolated the significance of malonate (p=0.0453) vs. group variability (p<0.001) in enzyme inhibition studies .

- Error Mitigation :

Advanced: How can this compound be optimized in asymmetric Mannich reactions?

Answer:

In asymmetric oxidative Mannich reactions, this compound’s bulkiness enhances stereocontrol:

- Catalytic System : Use O-TMS-diphenylprolinol (20 mol%) in dichloromethane at –20°C .

- Substrate Scope : Electron-deficient arylaldehydes yield higher enantioselectivity (up to 95% ee).

- Additives : NaHCO3 improves yields by neutralizing acidic byproducts .

Example : Synthesis of tetrahydroisoquinoline derivatives via Michael addition followed by DDQ-mediated cyclization .

Advanced: What are the limitations of this compound in cyclopropanation reactions?

Answer:

While effective in phase-transfer catalysis (PTC) for cyclopropanation:

- Steric Effects : Bulky malonates (e.g., diisopropyl) reduce enantioselectivity (40% ee vs. 60% for diethyl) due to hindered nucleophilic attack .

- Solvent Optimization : Use CHCl3 with quaternary ammonium salts (e.g., benzyltriethylammonium chloride) to enhance reaction rates .

Trade-off : Higher steric bulk improves stability but sacrifices selectivity.

Basic: What analytical methods validate this compound purity post-synthesis?

Answer:

- GC-MS : Quantifies purity (>99% via peak area normalization) and detects residual isopropanol .

- NMR : ¹H NMR (CDCl3, δ 1.25–1.30 ppm for isopropyl groups) confirms structural integrity .

- Karl Fischer Titration : Measures moisture content (<0.1% w/w) to ensure storage stability .

Advanced: How does this compound compare to other malonates in organocatalysis?

Answer:

Trade-offs : Diisopropyl balances reactivity and selectivity, making it ideal for kinetic resolutions .

Basic: What are the ecological and toxicological data gaps for this compound?

Answer:

- Ecotoxicity : No data on aquatic toxicity, bioaccumulation, or soil mobility .

- Toxicology : Limited acute toxicity data; skin/eye irritation reported (Category 2/2A) .

Recommendations : Follow ALARA (As Low As Reasonably Achievable) principles and prioritize waste neutralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.